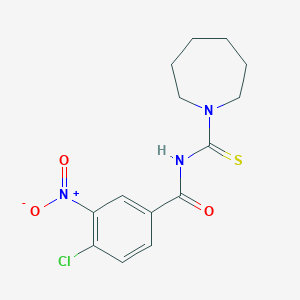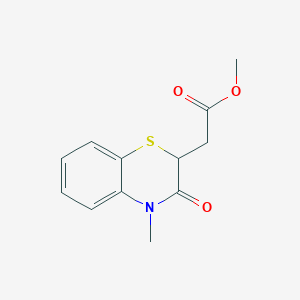
Methyl (4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is a chemical compound with a complex structure that includes a benzothiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminothiophenol with methyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl (4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
- (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-(4-methylbenzenesulfonyl)carbamate
- 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl derivatives
Uniqueness
Methyl (4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6447-89-8 |
|---|---|
Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
methyl 2-(4-methyl-3-oxo-1,4-benzothiazin-2-yl)acetate |
InChI |
InChI=1S/C12H13NO3S/c1-13-8-5-3-4-6-9(8)17-10(12(13)15)7-11(14)16-2/h3-6,10H,7H2,1-2H3 |
InChI Key |
ZZXIQNATSSDWCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC(C1=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
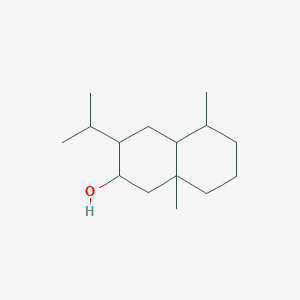
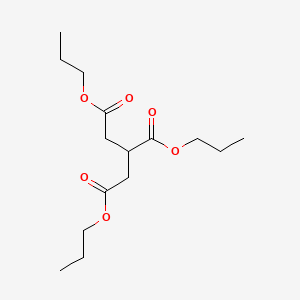

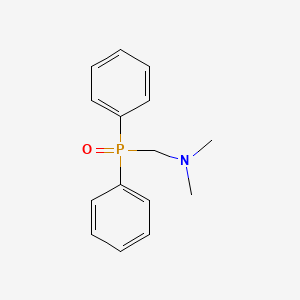
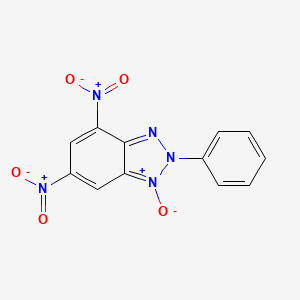


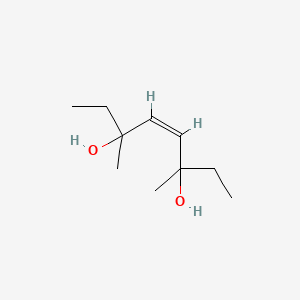

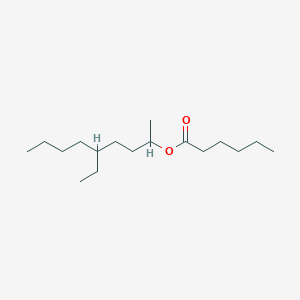

![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)
